
Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate, also known as MPTP, is a chemical compound that has been widely used in scientific research applications. MPTP is a carbamate derivative that has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate as a neurotoxin involves its conversion to MPP+ (1-methyl-4-phenylpyridinium), a toxic metabolite that selectively accumulates in dopaminergic neurons. MPP+ is taken up by dopaminergic neurons via the dopamine transporter and then inhibits mitochondrial complex I, leading to oxidative stress and ultimately cell death.
As a ligand for the sigma-1 receptor, Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate binds to the receptor and modulates its activity. The exact mechanism of this modulation is not fully understood, but it is thought to involve the regulation of calcium signaling and the activation of various signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate are diverse and depend on the specific research application. As a neurotoxin, Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate causes a selective loss of dopaminergic neurons in the brain, leading to motor deficits that resemble those seen in Parkinson's disease.
As a ligand for the sigma-1 receptor, Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate has been shown to have a range of effects on cellular signaling pathways, including the regulation of calcium signaling and the activation of various kinases and phosphatases.
実験室実験の利点と制限
One advantage of using Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate in lab experiments is its selectivity for dopaminergic neurons. This property makes it a valuable tool for studying Parkinson's disease and other disorders that involve a loss of dopaminergic neurons.
However, the neurotoxicity of Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate also presents a limitation, as it can be difficult to control the dose and duration of exposure in animal models. In addition, the use of Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate in humans is limited by its toxicity and potential for neurodegeneration.
将来の方向性
For research include the development of new methods for synthesizing and purifying the compound, as well as the identification of new research applications and neuroprotective agents.
合成法
Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate can be synthesized using a variety of methods. One common method involves the reaction of 4-methylpiperazine with 4-methyl-2-pyridinecarboxylic acid, followed by the addition of tert-butyl chloroformate. The resulting product is then purified using column chromatography. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate has been used in a variety of scientific research applications. One of the most well-known uses of Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate is as a neurotoxin that selectively destroys dopaminergic neurons in the brain. This property has made Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate a valuable tool for studying Parkinson's disease, a neurodegenerative disorder that is characterized by a loss of dopaminergic neurons in the brain.
In addition to its use as a neurotoxin, Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate has also been used as a ligand for studying the function of certain receptors in the brain. For example, Tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate has been shown to bind to the sigma-1 receptor, a protein that is involved in a variety of physiological processes, including pain perception, drug addiction, and neuroprotection.
特性
IUPAC Name |
tert-butyl N-(4-methylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-13-6-7-17-14(12-13)20(15(21)22-16(2,3)4)19-10-8-18(5)9-11-19/h6-7,12H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZRDGZSFSCZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C(=O)OC(C)(C)C)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53414816 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

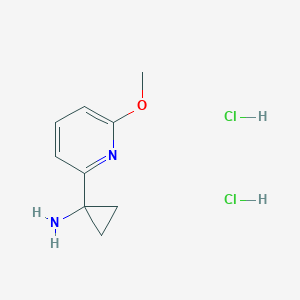
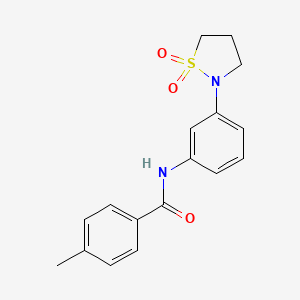
![(2-Methoxyethyl)(prop-2-yn-1-yl)[(thiophen-2-yl)methyl]amine](/img/structure/B2676587.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2676588.png)
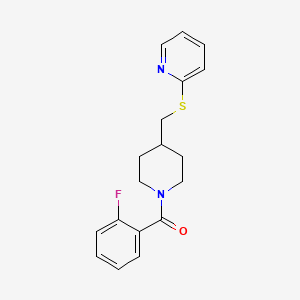
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2676590.png)

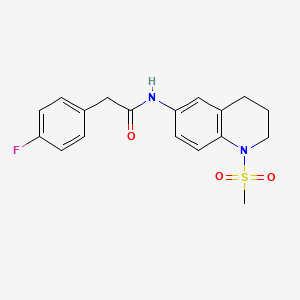
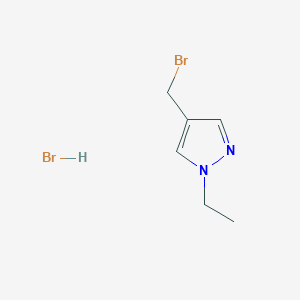


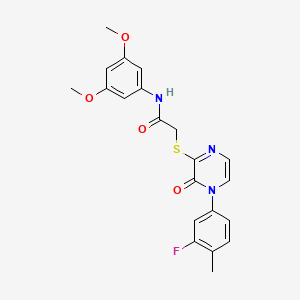
![N-(cyanomethyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2676605.png)
![4-Phenyl-1,7$l^{6}-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2676607.png)